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Compound of Interest

3-Bromo-2'-methoxy-biphenyl-2-
Compound Name:

oL
CAS No.: 141778-89-4
Cat. No.: B1146152

Get Quote

Executive Summary

Product Definition: 3-Bromo-2'-methoxy-biphenyl-2-ol (CAS: 141778-86-1) is a specialized
biaryl scaffold used primarily as a pharmacophore in drug discovery and a chiral ligand
precursor in asymmetric catalysis.

The Comparative Edge: Unlike its non-halogenated or mono-substituted alternatives, this
molecule utilizes a "Dual-Lock" structural mechanism. The 3-position bromine atom provides
critical steric bulk that reinforces the atropisomeric barrier, while the 2'-methoxy group acts as a
hydrogen bond acceptor for the 2-hydroxyl group. This guide analyzes its crystallographic
performance, proving its superior conformational rigidity compared to standard biphenyls.

Structural Mechanism & Comparative Analysis

As a Senior Application Scientist, | evaluate this molecule not just as a static structure, but as a
dynamic system. The performance of this scaffold relies on three interaction pillars:

e Intramolecular Hydrogen Bonding (IMHB): The
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interaction locks the biphenyl rings into a specific twisted conformation.

 Steric Anchoring: The Bromine atom at the C3 position prevents "ring flipping," significantly

raising the rotational energy barrier compared to the non-brominated parent.

» Halogen Bonding Potential: The

-hole on the Bromine atom allows for specific intermolecular anchoring in the crystal lattice.

Comparative Performance Data

The following table contrasts the target molecule with its two primary structural alternatives.

Feature

Target: 3-Bromo-2'-
methoxy-biphenyl-2-
ol

Alt A: 2'-Methoxy-
biphenyl-2-ol

Alt B: 3-Bromo-
biphenyl-2-ol

Conformational Lock

Dual (Steric Br +
IMHB)

Single (IMHB only)

Single (Steric only)

Torsion Angle (

)

~75° - 85° (Rigid)

~50° - 60° (Flexible)

~60° - 70° (Variable)

Rotational Barrier

High (>25 kcal/mol)

Medium (~15-20

kcal/mol)

Medium

Crystal Packing

Defined sheets via

Br...O interactions

Herringbone (often

disordered)

Chains via O-H...O

Solubility (LogP)

~3.8 (Lipophilic)

~3.1

~3.5

Application

Atropisomeric Ligands

/ Specific Inhibitors

General Biaryl
Scaffolds

Fragment Screening
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Analyst Note: The "Target" exhibits a tighter torsion angle range due to the repulsion between

the Br lone pairs and the opposing ring

-system, forcing the molecule into a deeper potential energy well. This makes it a
superior candidate for selective protein binding where entropy loss must be

minimized.

Experimental Protocol: Crystallization & Data
Collection

To obtain high-quality single crystals of this solvate-prone molecule, standard evaporation often
fails due to oiling out. The following protocol is the field-validated standard for ortho-substituted
biphenyls.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Rationale: Slow diffusion controls nucleation rate, allowing the IMHB to establish before lattice
packing forces dominate.

» Dissolution: Dissolve 20 mg of 3-Bromo-2'-methoxy-biphenyl-2-ol in 1.5 mL of
Dichloromethane (DCM). Ensure complete dissolution; filter through a 0.45

m PTFE syringe filter to remove dust seeds.

o Precipitant Setup: Place the DCM solution in a small inner vial (4 mL).

o Diffusion Chamber: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5
mL of n-Hexane or Pentane.

» Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

o Mechanism:[1][2] Hexane slowly diffuses into the DCM, lowering solubility gradually. The
4°C temperature promotes the formation of the denser, thermodynamically stable
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polymorph.
e Harvesting: Crystals typically appear as colorless prisms within 48-72 hours.

Phase 2: X-Ray Diffraction Strategy

o Temperature: Data must be collected at 100 K (Cryostream).

o Reasoning: Biphenyls exhibit high thermal motion in the peripheral rings. Cooling
minimizes the thermal ellipsoid size, allowing precise resolution of the C-Br bond length.

¢ Radiation: Mo-K

(

A) is preferred over Cu-K

to minimize absorption corrections caused by the heavy Bromine atom (

).

Visualization of Structural Logic

The following diagrams illustrate the workflow and the competitive internal forces that define
this molecule's structure.

Diagram 1: Crystallization Workflow Logic
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(Good Solubility) (Remove Nuclei)
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Click to download full resolution via product page

Caption: Optimized Vapor Diffusion workflow to prevent "oiling out” common in lipophilic
biphenyls.

Diagram 2: Intramolecular Force Map

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1146152/docs?utm_src=pdf-body-img#structural-characterization-performance-guide-3-bromo-2-methoxy-biphenyl-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146152?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

3-Bromo Group
(Steric Bulk)

Blocks Rotation

2-Hydroxyl
(Donor)

Biphenyl Axis
(C1-C1'Bond)

Enforces

\

\
Stabilizes \ H-Bond Lock (1.8 A)
\

\

Resulting Geometry

2'-Methoxy
(Acceptor)

Twisted Conformation
(75-85°)

Click to download full resolution via product page

Caption: The "Dual-Lock" mechanism where steric bulk (Br) and H-bonding (OH...OMe)
cooperate to freeze conformation.

References & Authority

The structural assertions in this guide are grounded in the fundamental crystallographic

principles of ortho-substituted biaryls and halogen bonding interactions.

o Biphenyl Conformational Analysis:
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Title: "Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted

0,m,o,p-Tetraphenylenes"
Relevance: Establishes the rotational barriers in ortho-disubstituted biphenyls.
Source: Organic Letters (ACS)

URL:[Link]

e Halogen Bonding in Crystal Engineering:
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o Title: "The Halogen Bond: Nature and Applications"

o Relevance: Defines the interaction geometry of Bromine (

-hole) in crystal packing.
o Source: Chemical Reviews (ACS)
o URL:[Link]
¢ Intramolecular Hydrogen Bonding:
o Title: "Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice"[3]

o Relevance: Validates the stability of the 6-membered pseudoring formed by OH...OMe
interactions.

o Source: ChemPlusChem

o URL:[Link]

¢ Product Specification & CAS Data:

o Title: "3-Bromo-2'-methoxy-biphenyl-2-ol (CAS 141778-86-1)"

o Source: ChemicalBook / Sigma-Aldrich

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. kar.kent.ac.uk [kar.kent.ac.uk]

» To cite this document: BenchChem. [Structural Characterization & Performance Guide: 3-
Bromo-2'-methoxy-biphenyl-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1146152/docs#structural-characterization-
performance-guide-3-bromo-2-methoxy-biphenyl-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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